molecular formula C10H14ClN3 B1611764 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine CAS No. 61981-79-1

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

Cat. No. B1611764
CAS RN: 61981-79-1
M. Wt: 211.69 g/mol
InChI Key: BTGHRMSKGFSNEX-UHFFFAOYSA-N
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Description

“2-(2-Methyl-benzoimidazol-1-yl)-ethylamine” is a chemical compound that is closely related to "(2-Methyl-benzoimidazol-1-yl)acetic acid" . The latter has a molecular weight of 190.2 and a melting point of 138°C . It’s important to note that the exact properties of “2-(2-Methyl-benzoimidazol-1-yl)-ethylamine” might differ.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “(2-methyl-benzimidazol-1-yl)acetohydrazide” was reacted with various aldehydes to give the corresponding hydrazones . Another study reported the reaction of benzaldehyde, salicylaldehyde, and 4-hydroxybenzaldehyde with “(2-methyl-1H-benzimidazol-1-yl)acetohydrazine” to give the respective hydrazones .


Molecular Structure Analysis

The molecular structure of a related compound, “(2-methyl-benzoimidazol-1-yl)-acetic acid”, is given by the molecular formula C10H9N2O2 . The InChI Key is SMGBDFGKVGSCGB-UHFFFAOYSA-M . The exact molecular structure of “2-(2-Methyl-benzoimidazol-1-yl)-ethylamine” would need to be determined experimentally or through computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(2-methyl-benzoimidazol-1-yl)-acetic acid”, include a molecular weight of 189.20 g/mol and a molecular formula of C10H9N2O2 . The exact physical and chemical properties of “2-(2-Methyl-benzoimidazol-1-yl)-ethylamine” would need to be determined experimentally.

Scientific Research Applications

In a study, this compound was used in the synthesis of Schiff bases . Here are some details:

  • Synthesis of N-Benzimidazol-1-yl-Methyl-Benzamide Derivatives

    • Application Summary : N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity .
    • Methods of Application/Experimental Procedures : The derivatives were synthesized by Mannich reaction .
    • Results/Outcomes : Among the synthesized derivatives, some were found to be effective antimicrobial compounds .
  • (2-Methyl-benzoimidazol-1-yl)acetic Acid Hydrazide

    • Application Summary : This compound is a type of hydrazide, which are often used in the synthesis of various organic compounds .
  • Synthesis of N-Benzimidazol-1-yl-Methyl-Benzamide Derivatives

    • Application Summary : N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity .
    • Methods of Application/Experimental Procedures : The derivatives were synthesized by Mannich reaction .
    • Results/Outcomes : Among the synthesized derivatives, some were found to be effective antimicrobial compounds .
  • (2-Methyl-benzoimidazol-1-yl)acetic Acid Hydrazide

    • Application Summary : This compound is a type of hydrazide, which are often used in the synthesis of various organic compounds .

Future Directions

The future directions for research on “2-(2-Methyl-benzoimidazol-1-yl)-ethylamine” could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of related compounds has been reported in the literature , and these methods could potentially be adapted for the synthesis of “2-(2-Methyl-benzoimidazol-1-yl)-ethylamine”. Additionally, the antimicrobial activity of related compounds suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWYRDRWNMMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

CAS RN

61981-79-1
Record name 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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